molecular formula C27H37NO4 B5193339 N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 5936-31-2

N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B5193339
CAS No.: 5936-31-2
M. Wt: 439.6 g/mol
InChI Key: FKKMHJUUPABHDA-UHFFFAOYSA-N
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Description

N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

The synthesis of N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide involves multiple steps, typically starting with the preparation of the oxane ring and the aromatic components separately. These components are then linked through a series of reactions, including alkylation and acylation, under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or sulfonates.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Scientific Research Applications

N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide stands out due to its unique combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. Similar compounds include:

  • N-[3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propyl]-N’,N’-dimethylethane-1,2-diamine oxalic acid
  • N-[3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propyl]-N’,N’-dimethylethane-1,2-diamine.

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and applications.

Properties

IUPAC Name

N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37NO4/c1-20(29)28(19-21-10-12-23(30-4)13-11-21)16-14-24(22-15-17-32-27(2,3)18-22)25-8-6-7-9-26(25)31-5/h6-13,22,24H,14-19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKMHJUUPABHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC(C1CCOC(C1)(C)C)C2=CC=CC=C2OC)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386993
Record name N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5936-31-2
Record name N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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